1,2-Difluoro-4-(methylsulfonyl)benzene
Overview
Description
1,2-Difluoro-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6F2O2S and a molecular weight of 192.18 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfonyl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 4-(methylsulfonyl)benzene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the yield and purity of the product by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid is often employed for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1,2-diamino-4-(methylsulfonyl)benzene or 1,2-dithiomethyl-4-(methylsulfonyl)benzene can be formed.
Oxidation Products: Oxidation of the methylsulfonyl group yields sulfone derivatives like 1,2-difluoro-4-(methylsulfonyl)sulfone.
Scientific Research Applications
1,2-Difluoro-4-(methylsulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-difluoro-4-(methylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms and the methylsulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
1,2-Difluoro-4-(methylthio)benzene: This compound has a methylthio group instead of a methylsulfonyl group, leading to different chemical reactivity and applications.
1,2-Difluoro-4-(methylsulfinyl)benzene: The presence of a methylsulfinyl group results in different oxidation states and reactivity compared to the methylsulfonyl derivative.
Uniqueness: 1,2-Difluoro-4-(methylsulfonyl)benzene is unique due to the combination of fluorine atoms and a methylsulfonyl group, which imparts specific chemical properties such as high electronegativity and the ability to participate in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,2-difluoro-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBJGJXMKCOHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382259 | |
Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424792-57-4 | |
Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Difluoro-4-(methylsulfonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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